Tetrahydrolachnophyllum lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

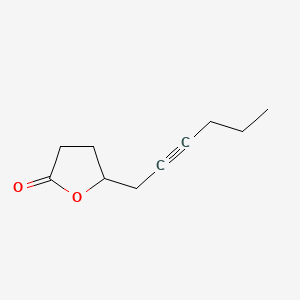

Tetrahydrolachnophyllum lactone (CAS: 56407-87-5) is a naturally occurring furanone lactone with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . It features a 2(3H)-furanone core substituted with a 2-hexyn-1-yl group, as indicated by its SMILES notation: CCCC#CCC1CCC(=O)O1 . This compound is commonly used as an analytical standard in high-performance liquid chromatography (HPLC) due to its high purity (≥98%) and stability when stored at 2–8°C . Its applications span plant chemistry research and life sciences, particularly in studies involving natural product isolation and characterization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrolachnophyllum lactone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of diols and their oxidative lactonization using catalysts such as copper or iron carbonyl compounds . Another approach involves the cyclization of alkenes with anhydrides using oxygen as the sole oxidant, catalyzed by copper .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including the use of yeast and fungi. These organisms can produce lactones through pathways involving hydroxylation, β-oxidation, and lactonization of fatty acids .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrolachnophyllum lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxyacids under acidic conditions.

Substitution: The lactone can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols are commonly employed in substitution reactions.

Major Products:

Oxidation: Hydroxyacids

Reduction: Primary alcohols

Substitution: Substituted lactones

Scientific Research Applications

Tetrahydrolachnophyllum lactone has a wide range of applications in scientific research:

Mechanism of Action

Tetrahydrolachnophyllum lactone is part of a broader class of sesquiterpene lactones, which includes compounds like artemisinin, parthenolide, and costunolide . Compared to these compounds, this compound is unique due to its specific structural features and biological activities. For instance, while artemisinin is well-known for its antimalarial properties, this compound is more prominent for its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Lactones

Structural and Molecular Differences

The table below highlights key structural and molecular distinctions between Tetrahydrolachnophyllum lactone and related lactones:

Key Observations:

Saturation Level: this compound is more saturated than (Z)-Lachnophyllum lactone, with four additional hydrogen atoms (C₁₀H₁₄O₂ vs. C₁₀H₁₀O₂). This saturation arises from the reduction of a double bond in the side chain to a single bond or triple bond (as seen in its hexynyl group) . In contrast, (Z)-Lachnophyllum lactone and matricaria lactones retain double bonds, which influence their reactivity and biological activity .

Functional Groups: The hexynyl group (triple bond) in this compound distinguishes it from the hexenyl group (double bond) in (Z)-Lachnophyllum lactone. This difference impacts hydrophobicity and interaction with biological targets .

Biological Roles: Both Tetrahydrolachnophyllum and (Z)-Lachnophyllum lactones are allelochemicals isolated from Conyza bonariensis, but their unsaturated/saturated structures may modulate their potency against parasitic weeds like broomrape . Matricaria lactones, with additional double bonds, exhibit geometric isomerism (e.g., 4Z vs. 4E configurations), further diversifying their biological functions .

Physicochemical Properties

Notes:

- Conflicting reports exist regarding the physical state of this compound (e.g., "oil" in vs. "solid" in ), likely due to differences in purity or crystallization conditions .

- The triple bond in this compound may enhance stability compared to unsaturated analogs, making it preferable for analytical applications .

Biological Activity

Tetrahydrolachnophyllum lactone, a member of the sesquiterpene lactones (STLs), has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a unique structural configuration that contributes to its biological efficacy. The compound features a ten-membered lactone ring, which is essential for its interaction with various biological targets. This structural motif is common among terpenoid lactones, known for their high bioactivity, including cytotoxic, anti-inflammatory, and antimicrobial properties .

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces cytotoxic effects on various cancer cell lines. For instance, a study reported that this compound reduced the viability of HeLa and Caco-2 cells, which are human cervical and colorectal cancer cell lines, respectively .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 5 | Cytotoxic |

| Caco-2 | 10 | Cytotoxic |

These findings suggest that the compound may interact with cellular mechanisms involved in cancer proliferation and survival.

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It is effective against both Gram-positive and Gram-negative bacteria. A study conducted on various bacterial strains indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases . The compound’s ability to modulate immune responses could be attributed to its interaction with signaling pathways involved in inflammation.

Case Study 1: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of this compound. The results indicated that treatment led to G2/M phase cell cycle arrest and subsequent apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating cell death .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. The results showed that while some antibiotics were effective against specific strains, this compound exhibited a broader spectrum of activity, particularly against resistant strains of S. aureus.

Q & A

Q. What analytical techniques are recommended for confirming the structural identity of Tetrahydrolachnophyllum lactone in plant extracts?

Answer:

To confirm structural identity, use nuclear magnetic resonance (NMR) (1H and 13C) and high-resolution mass spectrometry (HRMS) . Key spectral markers include:

- 1H NMR : δ 1.2–2.8 ppm for lactone ring protons.

- 13C NMR : δ 178.5 ppm for the lactone carbonyl group.

- HRMS : Exact mass of m/z 166.22 [M+H]+.

Validate purity via reverse-phase HPLC with UV detection (λ = 210 nm) and ≥90% peak area normalization .

Q. How can researchers optimize synthetic pathways for this compound to minimize side reactions?

Answer:

Employ Design of Experiments (DoE) methodologies, such as fractional factorial or central composite designs, to identify critical factors (e.g., catalyst type, solvent polarity, reaction temperature). For catalytic hydrogenation, optimize water content (<5% v/v) and pre-reduce palladium catalysts to suppress Ullmann-type dimerization (reducing side products by >80%) .

Q. What methods are effective in quantifying this compound in complex matrices like plant tissues?

Answer:

Use LC-MS/MS with multiple reaction monitoring (MRM) transitions (m/z 166 → 122). Validate with:

- Matrix-matched calibration curves (1–100 ng/mL, R² > 0.995).

- Spike-and-recovery tests (85–115% recovery in plant homogenates) .

Q. How to address discrepancies in reported bioactivity data of this compound across studies?

Answer:

Standardize assays by:

- Using consistent solvent systems (e.g., DMSO with ≤0.1% v/v).

- Validating purity via orthogonal methods (HPLC + NMR).

- Replicating antimicrobial activity tests (e.g., MIC assays) under controlled atmospheric conditions (5% CO₂, 37°C) .

Q. What chromatographic systems are optimal for separating this compound from co-extracted compounds?

Answer:

Use C18 reverse-phase columns with gradient elution (acetonitrile:water 40% → 90% over 20 min). Adjust mobile phase pH to 2.5 (0.1% formic acid) to enhance peak symmetry and resolution (R > 1.5) .

Q. What strategies mitigate degradation during long-term storage of this compound solutions?

Answer:

- Store in anhydrous DMSO at -80°C under argon.

- Monitor stability via ultra-performance liquid chromatography (UPLC) every 30 days (degradation ≤5% over 6 months). Avoid freeze-thaw cycles .

Q. How to validate the purity of commercially sourced this compound for research use?

Answer:

Perform orthogonal analyses :

HPLC-UV (λ = 210 nm, ≥95% purity).

Quantitative NMR (qNMR) with maleic acid as an internal standard.

GC-MS to detect residual solvents (e.g., acetone < 0.5%) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

Answer:

Use density functional theory (DFT) calculations (B3LYP/6-311++G**) to model:

- Electrostatic potential surfaces (EPS) for nucleophilic attack sites.

- Transition-state energies (ΔG‡) for ring-opening reactions.

Validate with kinetic studies (Arrhenius plots) .

Q. What spectroscopic signatures distinguish this compound from its structural analogs?

Answer:

Key identifiers include:

- IR spectroscopy : Lactone carbonyl stretch at 1765 cm⁻¹.

- 13C NMR : Absence of α,β-unsaturation signals (δ < 120 ppm).

- HRMS : Exact mass m/z 166.22 (vs. 162.18 for (Z)-Lachnophyllum lactone) .

Q. How to design isotope-labeling studies to track this compound metabolism in plant systems?

Answer:

Synthesize 13C-labeled analogs via precursor-directed biosynthesis using [1-13C]-hexanoic acid. Track incorporation via HRMS (mass shift +1 Da) and 2D NMR (13C-1H HSQC) .

Properties

IUPAC Name |

5-hex-2-ynyloxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-3,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUHHJBOQMXWQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CCC1CCC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.